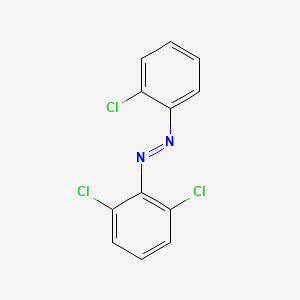
(E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene is an organic compound belonging to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features two chlorinated phenyl groups attached to the diazene moiety, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene typically involves the reaction of 2-chlorobenzene diazonium chloride with 2,6-dichloroaniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the diazene linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale diazotization reactions, followed by coupling with chlorinated anilines. The process would be optimized for yield and purity, with careful control of reaction conditions to prevent side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazene to hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Azo compounds with extended conjugation.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of diazene compounds on biological systems.
Medicine: Investigated for potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene would depend on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: A well-known diazene compound with similar structural features.
Disperse Orange 1: A dye with a diazene linkage and chlorinated aromatic rings.
4,4’-Dichlorobenzidine: A compound with two chlorinated phenyl groups and a diazene linkage.
Uniqueness
(E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and properties compared to other diazene compounds.
Propriétés
Numéro CAS |
923027-11-6 |
|---|---|
Formule moléculaire |
C12H7Cl3N2 |
Poids moléculaire |
285.6 g/mol |
Nom IUPAC |
(2-chlorophenyl)-(2,6-dichlorophenyl)diazene |
InChI |
InChI=1S/C12H7Cl3N2/c13-8-4-1-2-7-11(8)16-17-12-9(14)5-3-6-10(12)15/h1-7H |
Clé InChI |
YXDHVHJUYZRCMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=NC2=C(C=CC=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


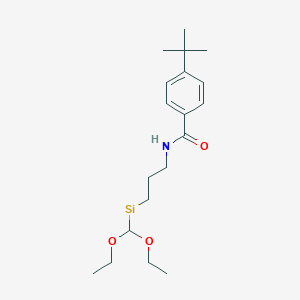
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14187858.png)
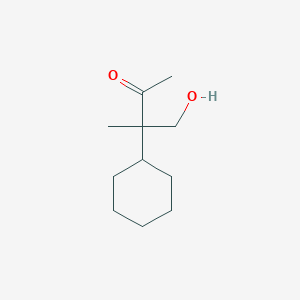

![4-[6-Hydroxy-3-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187882.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-(4-methyl-1-piperazinyl)-1-(3-pyridinylsulfonyl)-](/img/structure/B14187885.png)
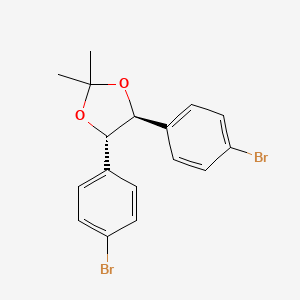
![(6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B14187894.png)
![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
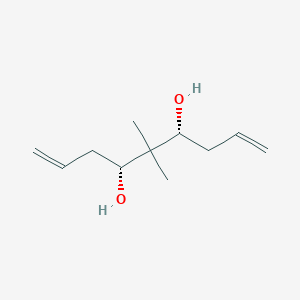
![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
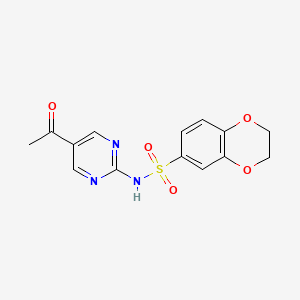

![Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14187944.png)
